molecular formula C17H21N3O3S2 B2858919 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide CAS No. 2034576-58-2

1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2858919
CAS No.: 2034576-58-2
M. Wt: 379.49
InChI Key: BVJIIOVMMAUHOC-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex chemical compound known for its diverse applications in scientific research. This compound features a piperidine backbone, which is often found in various pharmacologically active compounds. Its structure includes functional groups such as a methylsulfonyl moiety, a thiophene ring, and a pyridine ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route includes:

  • Formation of the piperidine backbone: This is achieved through cyclization reactions of suitable precursors.

  • Attachment of the methylsulfonyl group: This step involves sulfonylation using methylsulfonyl chloride and a base like triethylamine under controlled temperatures.

  • Introduction of the thiophene and pyridine rings: These are incorporated via cross-coupling reactions such as Suzuki or Heck reactions.

  • Final coupling: The last step often involves amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods scale up these synthetic routes with optimizations for cost-effectiveness and yield. Techniques such as continuous flow synthesis can be employed to ensure consistent and high-quality production. Stringent quality controls are implemented to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

  • Oxidation: The sulfur atom in the methylsulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.

  • Reduction: The amide bond can be reduced to amines using strong reducing agents like LiAlH4 (Lithium aluminum hydride).

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine and thiophene rings.

Common Reagents and Conditions

  • Oxidizing agents: KMnO4 (Potassium permanganate), H2O2 (Hydrogen peroxide)

  • Reducing agents: NaBH4 (Sodium borohydride), LiAlH4

  • Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)

  • Catalysts: Pd/C (Palladium on carbon), CuI (Copper(I) iodide)

Major Products

  • Oxidation products: Sulfoxides and sulfones

  • Reduction products: Amines and amides

  • Substitution products: Halogenated derivatives and substituted thiophene/pyridine compounds

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a wide range of derivatizations, making it a valuable building block.

Biology

Biologically, it is studied for its potential interactions with various enzymes and receptors. Its ability to mimic biological molecules makes it a candidate for drug design and discovery.

Medicine

In medicine, 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is explored for its therapeutic potential. It may exhibit activity against certain diseases, depending on its mechanism of action.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in specific chemical reactions. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. This binding may trigger signaling pathways that lead to the desired biological effect. For instance, it could inhibit an enzyme involved in disease progression, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

  • N-((2-(Furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

  • 1-(Ethylsulfonyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide

Uniqueness

The uniqueness of 1-(methylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide lies in its combination of functional groups that confer specific reactivity and biological activity. Its methylsulfonyl group provides distinctive chemical properties that can be leveraged for specific applications, setting it apart from other similar compounds.

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Properties

IUPAC Name

1-methylsulfonyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S2/c1-25(22,23)20-9-6-13(7-10-20)17(21)19-12-14-4-2-8-18-16(14)15-5-3-11-24-15/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIIOVMMAUHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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